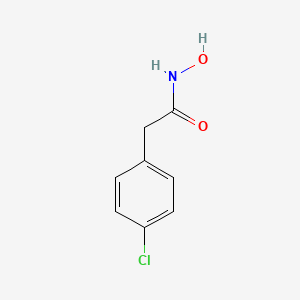

2-(4-chlorophenyl)-N-hydroxyacetamide

Description

2-(4-Chlorophenyl)-N-hydroxyacetamide is a substituted acetamide derivative characterized by a 4-chlorophenyl group attached to the α-carbon of the acetamide backbone and a hydroxylamine (-NHOH) functional group at the amide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including enzyme inhibition and intermediate synthesis in organic chemistry.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-7-3-1-6(2-4-7)5-8(11)10-12/h1-4,12H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESDONMAEVRHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-hydroxyacetamide typically involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide, which is then hydroxylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-hydroxyacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

Oxidation: Nitroso derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

The compound is primarily used as an intermediate in organic synthesis. Its hydroxamic acid group allows for the formation of various derivatives that are useful in creating more complex chemical structures.

Biological Research

2-(4-chlorophenyl)-N-hydroxyacetamide has been investigated for its potential as an enzyme inhibitor. The presence of the hydroxamic acid group makes it a candidate for inhibiting metalloproteases, which are enzymes involved in various biological processes including cancer progression and inflammation.

- Case Study : A study demonstrated that derivatives of hydroxamic acids exhibited significant inhibitory activity against certain metalloproteases, suggesting that 2-(4-chlorophenyl)-N-hydroxyacetamide could be developed into a therapeutic agent for diseases where these enzymes play a critical role .

Medicinal Chemistry

Research has explored the anti-inflammatory and anticancer properties of this compound. Its ability to inhibit specific enzymes involved in tumor growth has led to investigations into its efficacy as a potential anticancer drug.

- Case Study : In vitro studies showed that derivatives of 2-(4-chlorophenyl)-N-hydroxyacetamide displayed cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like Cisplatin .

Industrial Applications

In addition to its research applications, 2-(4-chlorophenyl)-N-hydroxyacetamide is utilized in the development of new materials with specific chemical properties. Its unique structure allows for modifications that can enhance material performance in various industrial contexts.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets. The hydroxamic acid group can chelate metal ions, making it a potential inhibitor of metalloproteases. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Variations on the Acetamide Backbone

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide

- Structure: Replaces the N-hydroxy group with a hydroxyimino (=N-OH) moiety.

- Function: Acts as a precursor in synthesizing 5-chloro-isatin, which is further reduced to 5-chloro-2-indolinone. The hydroxyimino group enhances electrophilicity, facilitating nucleophilic attacks during synthesis.

- Comparison: While both compounds share the 4-chlorophenyl group, the hydroxyimino derivative is more reactive in reduction reactions compared to the N-hydroxyacetamide, which may favor stability in biological environments .

2-(4-Chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide (1b)

- Structure : Incorporates a carbamoyl (-NH-C(O)-) linker to a second 4-chlorophenyl group.

Halogenation and Electronic Effects

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

- Structure : Features a 2,6-dichlorophenyl substituent instead of a single 4-chlorophenyl group.

- The N-hydroxyacetamide lacks these substituents, likely reducing off-target interactions .

2-Chloro-N-(4-cyanophenyl)acetamide

- Structure: Replaces the hydroxylamine group with a cyano (-CN) substituent on the phenyl ring.

- Function : Used in synthetic chemistry for constructing heterocycles.

- Comparison: The electron-withdrawing cyano group alters the electronic environment of the acetamide, increasing reactivity toward nucleophilic substitution compared to the electron-neutral N-hydroxy group .

Heterocyclic and Functional Group Additions

Hydroxamate Derivatives with Pyrazoline Moieties (e.g., 14h)

- Structure : Combines N-hydroxyacetamide with a pyrazoline ring and chlorophenyl substituents.

- Function: Exhibits inhibitory activity against aminopeptidase N (APN), a target in cancer therapy.

- Comparison: The pyrazoline moiety introduces conformational rigidity, improving binding to APN’s active site (IC₅₀ values in µM range). The N-hydroxy group likely chelates zinc ions in the enzyme, a feature absent in non-hydroxamate analogues .

2-((4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide

- Structure: Integrates a triazole-thioether linkage and phenoxyphenyl group.

- Function: Potential kinase or protease inhibition due to the triazole’s metabolic stability.

- Comparison : The triazole-thioether group enhances resistance to oxidative degradation compared to the simpler N-hydroxyacetamide, extending half-life in vivo .

Pharmacologically Significant Analogues

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl]acetate

- Structure : Substitutes the acetamide with an imidazole ring and ester group.

- Function : Potent sirtuin inhibitor with higher docking scores (Glide Score: -9.2) than reference compounds.

- Comparison : The imidazole ring enables π-π stacking with sirtuin active sites, a interaction less feasible with the planar N-hydroxyacetamide structure .

Paracetamol (N-(4-Hydroxyphenyl)acetamide)

- Structure : Lacks the 4-chloro substitution but shares the acetamide-hydroxyphenyl backbone.

- Function : Widely used analgesic and antipyretic.

Biological Activity

2-(4-chlorophenyl)-N-hydroxyacetamide, also known by its CAS number 2593-91-1, is a compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various research findings and case studies.

Synthesis

The synthesis of 2-(4-chlorophenyl)-N-hydroxyacetamide typically involves the reaction of 4-chlorophenylamine with acetic anhydride, followed by hydroxylation using hydroxylamine hydrochloride in the presence of a base. This method allows for the production of the compound with high purity and yield.

Anticancer Properties

Research has demonstrated that 2-(4-chlorophenyl)-N-hydroxyacetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of this compound induced cell death in over 50% of AGS (gastric cancer) cells within 48 hours at specific concentrations. The IC50 values for these compounds ranged from 0.17 µg/mL to 4.97 µg/mL, indicating strong anticancer activity .

Table 1: Cytotoxicity of 2-(4-chlorophenyl)-N-hydroxyacetamide Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Treatment Duration |

|---|---|---|---|

| 4r | MCF-7 | 0.17 | 48 hours |

| 4j | AGS | 4.90 | 48 hours |

| 5g | MCF-7 | 71.94 | Varies |

| 5m | MCF-7 | 82 | Varies |

The mechanism by which 2-(4-chlorophenyl)-N-hydroxyacetamide exerts its effects involves interaction with specific molecular targets within cancer cells. The hydroxy group on the nitrogen atom is believed to form hydrogen bonds with biological molecules, influencing their activity. Additionally, metabolic transformations may lead to the formation of active metabolites that contribute to its biological effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in inhibiting cancer cell proliferation:

- AGS Cell Line Study : In a controlled experiment, treatment with varying concentrations of 2-(4-chlorophenyl)-N-hydroxyacetamide resulted in a marked decrease in cell viability after both 24 and 48 hours .

- MCF-7 Cell Line Assessment : Another study indicated that derivatives containing the compound showed promising results against MCF-7 cells, a model for breast cancer, with significant cytotoxicity observed at lower concentrations .

Comparative Analysis

When compared to similar compounds, such as N-(4-hydroxy-2-methylphenyl)acetamide and N-(4-hydroxy-2-methoxyphenyl)acetamide, the unique substitution pattern of 2-(4-chlorophenyl)-N-hydroxyacetamide imparts distinct chemical and biological properties that enhance its efficacy as an anticancer agent .

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Mechanism |

|---|---|---|

| 2-(4-chlorophenyl)-N-hydroxyacetamide | High | Hydrogen bonding, metabolic activation |

| N-(4-hydroxy-2-methylphenyl)acetamide | Moderate | Similar mechanism |

| N-(4-hydroxy-2-methoxyphenyl)acetamide | Low | Different substitution pattern |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.